2-(Isoquinolin-8-yl)ethan-1-amine dihydrochloride

Description

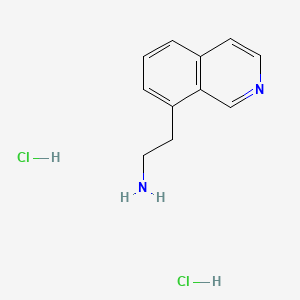

2-(Isoquinolin-8-yl)ethan-1-amine dihydrochloride is a bicyclic aromatic compound featuring an isoquinoline core linked to an ethylamine group, stabilized as a dihydrochloride salt. Isoquinoline, a positional isomer of quinoline, differs in nitrogen placement within the fused benzene-pyridine ring system, which may influence electronic properties, solubility, and biological interactions .

Properties

Molecular Formula |

C11H14Cl2N2 |

|---|---|

Molecular Weight |

245.14 g/mol |

IUPAC Name |

2-isoquinolin-8-ylethanamine;dihydrochloride |

InChI |

InChI=1S/C11H12N2.2ClH/c12-6-4-9-2-1-3-10-5-7-13-8-11(9)10;;/h1-3,5,7-8H,4,6,12H2;2*1H |

InChI Key |

NPWDVNHHLIXQMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)CCN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Precursor Synthesis: Isoquinoline Derivatives

Isoquinoline derivatives are typically synthesized via classical methods such as the Pictet–Spengler reaction, Bischler–Napieralski cyclization, or modifications thereof. These methods enable the formation of the heterocyclic isoquinoline scaffold with substitution at the 8-position, which is crucial for the ethanamine side chain attachment.

Pictet–Spengler Reaction: This involves condensation of a β-phenylethylamine derivative with an aldehyde to form an iminium intermediate, which cyclizes to the tetrahydroisoquinoline scaffold. Subsequent oxidation can yield the aromatic isoquinoline ring. Variants of this reaction, including asymmetric and microwave-assisted versions, have been reported to enhance yield and stereoselectivity.

Bischler–Napieralski Cyclization: This method cyclizes β-phenylethylamides under dehydrating conditions to form dihydroisoquinolines, which can be oxidized to isoquinolines.

Side Chain Introduction and Amination

The ethan-1-amine side chain at the 8-position of the isoquinoline ring can be introduced via several routes:

Nucleophilic Substitution: Halogenated isoquinoline derivatives (e.g., 8-chloroisoquinoline) can undergo nucleophilic substitution with ethylenediamine or protected aminoethyl reagents, followed by deprotection to yield the ethanamine side chain.

Reductive Amination: The aldehyde or ketone precursor at the 8-position can be subjected to reductive amination with ammonia or amine sources using reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.

Reduction of Nitrile or Nitro Precursors: Functional groups such as nitriles or nitro groups at the 8-position can be reduced to primary amines using reagents like lithium aluminum hydride or catalytic hydrogenation.

Salt Formation

The free base 2-(isoquinolin-8-yl)ethan-1-amine is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether), which improves stability, solubility, and handling properties for research applications.

Detailed Synthetic Routes Reported in Literature

While direct reports on this compound are limited, analogous compounds such as 2-(quinolin-8-yl)ethan-1-amine dihydrochloride have well-documented synthetic protocols that can be adapted.

Adapted Synthesis from 2-(Quinolin-8-yl)ethan-1-amine Dihydrochloride

According to Vulcanchem (2023), the synthesis of 2-(quinolin-8-yl)ethan-1-amine dihydrochloride involves organic synthesis techniques including oxidation and reduction steps, employing reagents like potassium permanganate and lithium aluminum hydride. These reagents can oxidize side chains or reduce nitrile groups to amines, respectively.

By analogy, the isoquinoline derivative can be synthesized by:

Starting from 8-bromoisoquinoline or 8-chloroisoquinoline,

Reacting with ethylene diamine or protected aminoethyl nucleophiles,

Followed by reduction or deprotection,

And finally salt formation with hydrochloric acid.

Pictet–Spengler Based Synthesis of Isoquinoline Amines

The Pictet–Spengler condensation is widely used for constructing tetrahydroisoquinoline derivatives, which can be oxidized to isoquinolines. For example, condensation of 2-(3,4-dimethoxyphenyl)ethylamine with aldehydes followed by cyclization and oxidation yields isoquinoline derivatives with side chains amenable to further functionalization.

Chiral and Asymmetric Synthesis

Advanced methods employ chiral auxiliaries or catalysts to produce enantiomerically pure isoquinoline amines. For instance, the use of chiral sulfinyl auxiliaries or organocatalysts in Pictet–Spengler reactions enables stereoselective synthesis of substituted isoquinoline ethanamines.

Comparative Data Table of Key Synthetic Methods

Research Findings and Practical Considerations

Yield and Purity: The Pictet–Spengler reaction followed by oxidation generally provides good yields (>80%) of isoquinoline derivatives, suitable for further functionalization. Reductive amination and nucleophilic substitution steps typically yield primary amines in moderate to high yields (60–90%) depending on reaction conditions.

Safety: The dihydrochloride salt form is preferred for handling due to its reduced volatility and enhanced stability. However, care must be taken due to potential irritant properties of the compound and reagents used.

Scalability: The synthetic routes described are amenable to scale-up with appropriate control of reaction parameters, making them suitable for research and potential industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Isoquinolin-8-yl)ethan-1-amine dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: It can be reduced to form different reduced derivatives.

Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield isoquinolin-8-yl ethanone, while reduction may produce isoquinolin-8-yl ethylamine .

Scientific Research Applications

2-(Isoquinolin-8-yl)ethan-1-amine dihydrochloride has several applications in scientific research, including use as a building block in the synthesis of complex organic molecules, study for potential biological activity and interactions with biological molecules, investigation for potential therapeutic properties such as anti-cancer and anti-microbial activities, and use in the development of new materials and chemical processes. The mechanism of action of this compound involves its interaction with specific molecular targets, binding to enzymes or receptors, and altering their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Compared to similar compounds, this compound is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific research applications.

Similar Compounds

- 2-(quinolin-8-yl)ethan-1-amine dihydrochloride

- 2-(quinolin-2-yl)ethan-1-amine dihydrochloride

- 2-(isoquinolin-5-yl)ethan-1-amine dihydrochloride

Mechanism of Action

The mechanism of action of 2-(Isoquinolin-8-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 2-(isoquinolin-8-yl)ethan-1-amine dihydrochloride and related compounds:

Key Observations :

- Substituent Effects : Fluorination (e.g., 2,2-difluoro substitution) increases molecular weight and may enhance metabolic stability and lipophilicity, influencing pharmacokinetics . Methoxy groups (CAS 1266226-29-2) improve solubility but may reduce membrane permeability .

- Ring Systems : Morpholine-containing analogs (CAS 1803588-64-8) introduce oxygen into the heterocycle, altering hydrogen-bonding capacity and solubility profiles .

Physicochemical and Functional Differences

- Molecular Weight: The isoquinoline derivative’s molecular weight would likely fall between 240–280 g/mol, comparable to quinoline analogs. Lower molecular weight compounds (e.g., 231.17 for morpholine derivative) may exhibit better bioavailability .

- Safety and Storage : Safety data for many analogs (e.g., CAS 1354952-33-2) remain unspecified, highlighting the need for rigorous testing .

- Applications: Quinoline derivatives are frequently used in pharmaceuticals (e.g., antimalarials), whereas tetrahydroquinolines and morpholine derivatives are explored for CNS-targeting agents due to their enhanced blood-brain barrier penetration .

Research Findings and Implications

- Biological Activity: The ethylamine side chain in these compounds is critical for receptor interactions. For example, tetrahydroquinoline derivatives have shown affinity for serotonin and dopamine receptors in preclinical studies .

- Synthetic Challenges: Fluorinated analogs (e.g., C₁₁H₁₂Cl₂F₂N₂) require specialized synthesis protocols, increasing production costs compared to non-halogenated derivatives .

- Industrial Use: High-purity compounds like 3-amino-8-methoxyquinoline dihydrochloride (99% purity) are prioritized for large-scale pharmaceutical manufacturing .

Q & A

Q. What are the established synthetic routes for 2-(Isoquinolin-8-yl)ethan-1-amine dihydrochloride, and what reaction conditions optimize yield and purity?

- Methodological Answer : The synthesis typically involves coupling isoquinoline derivatives with ethylamine precursors. A common approach includes reductive amination or nucleophilic substitution under anhydrous conditions. For example, reactions may utilize palladium catalysts for cross-coupling or sodium cyanoborohydride for reductive amination . Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are recommended, with reaction temperatures maintained between 0–25°C to minimize side products. Post-synthesis purification via column chromatography (silica gel, methanol/DCM eluent) or recrystallization improves purity. Yield optimization requires strict control of stoichiometry and pH (neutral to slightly acidic conditions) .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the isoquinoline ring (aromatic protons at δ 7.5–9.0 ppm) and ethylamine chain (CH₂NH₂ signals at δ 2.8–3.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) assesses purity (>95% target peak area).

- Mass Spectrometry (MS) : ESI-MS verifies molecular weight (e.g., [M+H]⁺ peak at m/z 251.1 for the free base) .

- Elemental Analysis : Validates chloride content (~22% for dihydrochloride salt) .

Advanced Research Questions

Q. How do structural modifications at the isoquinoline moiety influence the compound's interaction with biological targets?

- Methodological Answer : Substituents on the isoquinoline ring (e.g., halogens, methyl groups) alter electronic properties and steric bulk, impacting binding affinity. For example:

- 8-Chloro derivatives (e.g., 8-chloroisoquinolin-4-amine hydrochloride) show enhanced intercalation with DNA due to increased electrophilicity .

- Methoxy groups at position 7 reduce metabolic degradation by cytochrome P450 enzymes, improving pharmacokinetic stability .

Computational docking studies (AutoDock Vina) and surface plasmon resonance (SPR) assays are recommended to quantify binding kinetics (Kd, IC₅₀) and map interaction sites .

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Discrepancies often arise from variations in:

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa), serum concentrations, or incubation times. Standardize protocols using guidelines like MIAME (Minimum Information About a Microarray Experiment) .

- Compound Solubility : Use dimethyl sulfoxide (DMSO) stocks with ≤0.1% final concentration to avoid solvent toxicity. Confirm solubility via dynamic light scattering (DLS) .

- Metabolite Interference : Perform LC-MS/MS to identify active metabolites in biological matrices. Compare results with in vitro enzyme inhibition assays (e.g., CYP450 isoforms) .

Q. What experimental strategies are recommended for elucidating the mechanism of action of this compound in cell cycle regulation?

- Methodological Answer :

- Transcriptomic Profiling : RNA-seq or qRT-PCR to identify differentially expressed genes (e.g., p21, cyclin D1) after treatment .

- Flow Cytometry : Cell cycle analysis (propidium iodide staining) to quantify G1/S/G2-M phase distribution .

- Kinase Assays : Use recombinant kinases (e.g., CDK4/6) in vitro to test direct inhibition (IC₅₀ determination via luminescent ATP depletion assays) .

- CRISPR Knockouts : Validate target specificity by deleting putative receptors (e.g., GPCRs) and assessing rescue phenotypes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.